molecular formula C7H6INO2 B14840525 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone CAS No. 1393572-10-5

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone

Cat. No.: B14840525
CAS No.: 1393572-10-5
M. Wt: 263.03 g/mol
InChI Key: IXQDGRPSKIAWKD-UHFFFAOYSA-N
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Description

1-(6-Hydroxy-4-iodopyridin-2-yl)ethanone is a pyridine derivative featuring an acetyl group at position 2, a hydroxyl group at position 6, and an iodine atom at position 4 of the pyridine ring. This compound’s structure combines electron-withdrawing (iodine) and electron-donating (hydroxyl) substituents, which may influence its reactivity, solubility, and biological activity.

Properties

CAS No.

1393572-10-5

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

6-acetyl-4-iodo-1H-pyridin-2-one

InChI

InChI=1S/C7H6INO2/c1-4(10)6-2-5(8)3-7(11)9-6/h2-3H,1H3,(H,9,11)

InChI Key

IXQDGRPSKIAWKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone can be achieved through several synthetic routesThe reaction typically requires the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the 4th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodine atom can be reduced to form a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium azide (NaN3) or alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the iodine atom may result in various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Hydroxy-4-iodopyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and iodine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, inhibition of microbial growth, or interaction with cellular receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly alter physicochemical properties:

1-(4-Chloropyridin-2-yl)ethanone (CAS 60159-37-7)
  • Substituents : Chlorine (position 4), acetyl (position 2).
  • Molecular Weight : 155.58 g/mol.
  • Melting Point : 35–37°C .
  • Key Differences: Chlorine, being smaller and less polarizable than iodine, reduces steric hindrance and may enhance solubility in non-polar solvents.
1-(6-Methylpyridin-2-yl)ethanone (CAS 6940-57-4)
  • Substituents : Methyl (position 6), acetyl (position 2).
  • Molecular Weight : 135.17 g/mol .
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (CAS 182056-48-0)
  • Substituents : Bromine (position 5), methoxy groups (positions 2, 4) on a benzene ring.
  • Molecular Weight : 259.10 g/mol .
  • Key Differences : The benzene core (vs. pyridine) and bromine’s moderate electronegativity contrast with the iodine and hydroxyl groups in the target compound.
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone
  • Substituents : Hydroxyl (position 2), morpholine (position 4) on a benzene ring.
  • Biological Activity : Acts as a DNA-dependent protein kinase (DNA-PK) inhibitor, enhancing radiation-induced tumor control in cancer therapy .
  • Key Differences : The target compound’s pyridine ring and iodine substituent may confer distinct binding affinities or metabolic stability compared to this benzene-based inhibitor.
Phenolic Ethanones with α-Glucosidase Inhibition
  • Example: 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (Compound 8).
  • Activity : Increased hydroxyl groups enhance α-glucosidase inhibitory effects .
  • Key Differences : The target compound’s single hydroxyl group may reduce inhibitory potency but improve selectivity for other targets.
Melting Points and Solubility
  • Chlorine-substituted pyridines (e.g., 1-(4-chloropyridin-2-yl)ethanone) exhibit lower melting points (35–37°C) compared to brominated or iodinated analogs due to reduced molecular symmetry .
  • Iodine’s large atomic radius may increase molecular weight and decrease solubility in aqueous media, though this is speculative without direct data.

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